Ethyl (allylamino)acetate
Overview
Description
Ethyl (allylamino)acetate is an organic compound with the molecular formula C7H13NO2. It is a specialty product often used in proteomics research. This compound is characterized by its unique structure, which includes an ethyl ester group and an allylamino group attached to an acetate backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (allylamino)acetate can be synthesized through various methods. One common synthetic route involves the esterification of allylamine with ethyl chloroacetate under basic conditions. The reaction typically proceeds as follows:
- Allylamine is reacted with ethyl chloroacetate in the presence of a base such as sodium hydroxide.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then extracted and purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl (allylamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or allylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidation typically yields carboxylic acids or aldehydes.
Reduction: Reduction results in the formation of alcohols.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl (allylamino)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: This compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl (allylamino)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating an electron pair. This nucleophilic behavior allows it to form covalent bonds with electrophilic centers in other molecules, facilitating a range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A common ester used as a solvent in various applications.
Methyl acetate: Another ester with similar properties but different molecular structure.
Butyl acetate: Used in the production of lacquers and as a solvent.
Uniqueness
Ethyl (allylamino)acetate is unique due to its allylamino group, which imparts distinct reactivity and properties compared to other esters. This uniqueness makes it valuable in specific research and industrial applications where its particular chemical behavior is advantageous .
Properties
IUPAC Name |
ethyl 2-(prop-2-enylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-5-8-6-7(9)10-4-2/h3,8H,1,4-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXVIASGAMNRDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297264 | |
Record name | N-2-Propen-1-ylglycine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401297264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3182-79-4 | |
Record name | N-2-Propen-1-ylglycine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3182-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-2-Propen-1-ylglycine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401297264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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